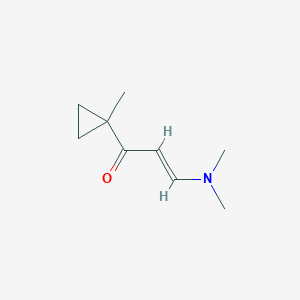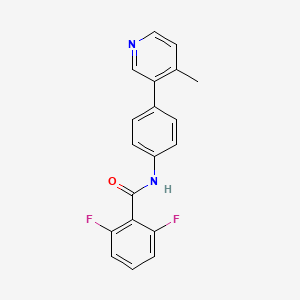
2,6-Difluoro-N-(4-(4-methylpyridin-3-yl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Difluoro-N-(4-(4-methylpyridin-3-yl)phenyl)benzamide is a chemical compound with the molecular formula C19H14F2N2O and a molecular weight of 324.32 g/mol . This compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions on the benzamide ring, and a 4-methylpyridin-3-yl group attached to the phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-N-(4-(4-methylpyridin-3-yl)phenyl)benzamide typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Difluoro-N-(4-(4-methylpyridin-3-yl)phenyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atoms on the benzamide ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2,6-Difluoro-N-(4-(4-methylpyridin-3-yl)phenyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,6-Difluoro-N-(4-(4-methylpyridin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Difluoro-4-(4-(4-methylpiperazin-1-yl)phenyl)pyridin-3-ylphenol
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-nitrophenylsulfonyl)benzamide
Uniqueness
2,6-Difluoro-N-(4-(4-methylpyridin-3-yl)phenyl)benzamide is unique due to its specific substitution pattern and the presence of both fluorine and pyridine groups
Eigenschaften
Molekularformel |
C19H14F2N2O |
|---|---|
Molekulargewicht |
324.3 g/mol |
IUPAC-Name |
2,6-difluoro-N-[4-(4-methylpyridin-3-yl)phenyl]benzamide |
InChI |
InChI=1S/C19H14F2N2O/c1-12-9-10-22-11-15(12)13-5-7-14(8-6-13)23-19(24)18-16(20)3-2-4-17(18)21/h2-11H,1H3,(H,23,24) |
InChI-Schlüssel |
MEONEPRYQLOYPT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=NC=C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2-Phenylethyl)amino]phenol](/img/structure/B15241517.png)

![4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}oxan-4-ol](/img/structure/B15241521.png)
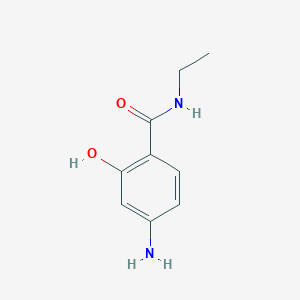
![2-[4-(Dimethylamino)phenyl]cyclopentanone](/img/structure/B15241523.png)


![2,3,5,7,11-Pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-4-amine](/img/structure/B15241544.png)
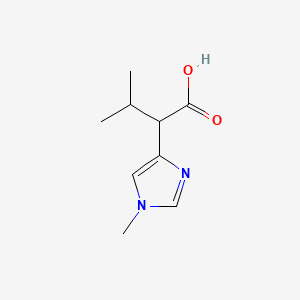
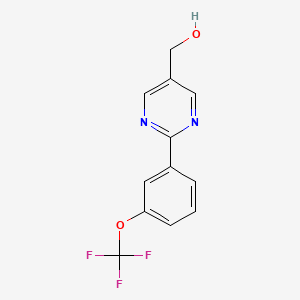
![6-Fluoro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B15241557.png)

